molecular formula C11H7IO3 B12840639 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid

Cat. No.: B12840639
M. Wt: 314.08 g/mol
InChI Key: JZXYNHYJPDLRHR-UHFFFAOYSA-N
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Description

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 3rd position, an iodine atom at the 8th position, and a carboxylic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves the iodination of 3-hydroxy-1-naphthoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7IO3

Molecular Weight

314.08 g/mol

IUPAC Name

3-hydroxy-8-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7IO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15)

InChI Key

JZXYNHYJPDLRHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)O

Origin of Product

United States

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